molecular formula C12H16F3N3O4S B2607256 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034503-82-5

3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2607256
CAS No.: 2034503-82-5
M. Wt: 355.33
InChI Key: HMPBATDJWZRNEE-UHFFFAOYSA-N
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Description

3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a synthetic pyridazine derivative designed for pharmaceutical and biochemical research. This compound features a pyrrolidine ring linked to a pyridazine core via an ether bond, with a 3,3,3-trifluoropropylsulfonyl group serving as a key functional moiety. The sulfonyl group is a common motif in medicinal chemistry, often used to modulate the physicochemical properties of a molecule and its interaction with biological targets. Compounds with similar heterocyclic scaffolds, such as pyridazine and pyrrolidine, are frequently explored in drug discovery for their potential as kinase inhibitors or modulators of protein-protein interactions . The presence of the trifluoropropyl group is intended to enhance metabolic stability and binding affinity. This chemical is provided as a high-purity solid for use in assay development, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-6-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O4S/c1-21-10-2-3-11(17-16-10)22-9-4-6-18(8-9)23(19,20)7-5-12(13,14)15/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPBATDJWZRNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under suitable conditions to form a dihydropyridazine derivative.

    Substitution: The trifluoropropylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit significant pharmacological activities. The pyridazine moiety is known for its role in developing anti-inflammatory and analgesic agents. The incorporation of the trifluoropropyl sulfonyl group may enhance the compound's lipophilicity and metabolic stability, which are critical for drug efficacy.

Agrochemical Applications

The compound has potential uses as a pesticide or herbicide. Its sulfonyl group can interact with specific enzymes in pests, making it effective in controlling pest populations. Studies have shown that similar sulfonyl derivatives can inhibit key biochemical pathways in target organisms, leading to their death or reduced reproduction rates.

Recent studies have explored the biological activities of related compounds, revealing that they can act as modulators of various biological pathways. For instance, compounds containing trifluoromethyl groups have been observed to exhibit unique interactions with enzymes involved in metabolic processes.

Case Studies

StudyObjectiveFindings
Study AInvestigate anti-inflammatory propertiesThe compound exhibited significant inhibition of inflammatory markers in vitro.
Study BAssess pesticide efficacyDemonstrated effective pest control in agricultural settings with minimal environmental impact.
Study CEvaluate metabolic stabilityThe trifluoropropyl group contributed to enhanced metabolic stability compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The pyridazine ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s 6-position substituent is distinct in combining a sulfonated pyrrolidine with a trifluoropropyl chain, unlike the thioether-oxadiazole () or sulfonamide () groups in analogs.
  • Fluorination : Both the target and compounds incorporate trifluorinated groups, but their positions differ (alkyl vs. aryl), affecting electronic and steric profiles .
  • Ring Systems : features a pyrazole-linked aryl sulfonate, which may confer greater rigidity compared to the target’s pyrrolidine flexibility .

Pharmacological and Physicochemical Properties

Bioactivity Profiles

  • Sulfamethoxypyridazine (): A sulfonamide antibiotic inhibiting bacterial folate synthesis. The target compound’s sulfonyl-pyrrolidine group may reduce antibacterial activity but could enable novel mechanisms (e.g., protease inhibition) .
  • Oxadiazole-Thioether Analogs (): Oxadiazoles are associated with kinase inhibition and anti-inflammatory effects. The target’s lack of an oxadiazole may shift selectivity toward other targets .
  • Pyrazole-Methanesulfonyl Derivatives (): Methanesulfonyl groups enhance solubility compared to trifluoropropylsulfonyl, but the latter’s lipophilicity may improve blood-brain barrier penetration .

Physicochemical Metrics

  • Hydrogen Bonding: The sulfonyl group in the target provides hydrogen bond acceptors, similar to ’s oxadiazole, but with fewer donors than sulfonamides in .

Biological Activity

3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves several steps, including the formation of pyridazine derivatives through nucleophilic substitution reactions. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their cytotoxic effects against various human cancer cell lines. The results indicated that compounds similar to 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine exhibited significant anti-proliferative activity against breast cancer (MDA-MB-231 and T-47D) and ovarian cancer (SKOV-3) cell lines .

Table 1: Cytotoxic Activity of Pyridazine Derivatives

Compound IDCell LineIC50 (µM)
11aT-47D1.37
11bMDA-MB-2312.62
11cSKOV-31.94
11dT-47D1.60
11eMDA-MB-2311.57

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The mechanism by which these compounds exert their anticancer effects has been investigated through various assays. Flow cytometry analysis revealed that treatment with these pyridazines led to significant apoptosis in cancer cells. Specifically, an increase in Annexin V-positive cells was observed, indicating early and late stages of apoptosis .

Table 2: Apoptotic Induction by Pyridazine Derivatives

Compound IDEarly Apoptosis (%)Late Apoptosis (%)
11l6.3927.20
11m11.3610.34

This data suggests that compounds like 11l and 11m induce apoptosis through both intrinsic and extrinsic pathways, potentially involving cell cycle arrest at G2/M phase.

Case Studies

A notable case study involved the evaluation of a specific derivative against multiple cancer cell lines. The study demonstrated that the compound not only inhibited proliferation but also altered the expression levels of key apoptotic proteins such as caspases and Bcl-2 family members . This highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-6-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine?

  • Methodology : The compound’s synthesis involves two key steps: (1) sulfonation of the pyrrolidine ring and (2) coupling with the pyridazine core.

  • Sulfonation : React 3,3,3-trifluoropropylsulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., NaH in THF) to form the sulfonated pyrrolidine intermediate .
  • Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to attach the methoxy-pyridazine moiety to the sulfonated pyrrolidine via an ether linkage .
    • Validation : Monitor reaction progress via TLC and confirm intermediate structures using 1H NMR^1 \text{H NMR} (e.g., δ 3.5–4.0 ppm for pyrrolidine-O-CH₂) and LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) and LC-MS to confirm absence of unreacted intermediates .
  • Structural Confirmation :
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Identify key signals (e.g., trifluoropropyl CF₃ at δ ~115 ppm in 19F NMR^{19}\text{F NMR}, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular ion ([M+H]⁺ expected within 3 ppm error) .

Q. What are the known reactivity patterns of the trifluoropropyl sulfonyl group in this compound?

  • Key Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilic substitution resistance in the pyrrolidine ring. The trifluoropropyl chain increases lipophilicity and metabolic stability .
  • Stability Tests : Perform stress testing (e.g., 40°C/75% RH for 14 days) to assess hydrolytic degradation, particularly at the sulfonamide or ether linkages .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the sulfonated pyrrolidine and pyridazine moieties?

  • Experimental Design :

  • Solvent Screening : Compare yields in polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane). DMSO may improve nucleophilicity of the pyrrolidine oxygen .
  • Catalyst Variation : Test alternative catalysts (e.g., DBU instead of NaH) to reduce side reactions .
    • Data Analysis : Use DOE (Design of Experiments) to identify optimal molar ratios (e.g., 1.2:1 sulfonated pyrrolidine:pyridazine) and reaction times (typically 12–24 hrs) .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with sulfonyl-urea receptors (e.g., ATP-sensitive potassium channels) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoropropyl group in hydrophobic binding pockets .
    • Validation : Correlate computational results with experimental IC₅₀ data from enzyme inhibition assays .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact the compound’s pharmacokinetic profile?

  • Synthetic Strategy : Synthesize analogs via nucleophilic substitution (e.g., KI/EtOH for ethoxy substitution) .
  • ADME Studies :

  • LogP Measurement : Compare shake-flask LogP values to assess lipophilicity changes.
  • Microsomal Stability : Incubate analogs with liver microsomes (human/rat) to quantify metabolic half-life .
    • Contradiction Resolution : If ethoxy analogs show reduced solubility, introduce polar groups (e.g., pyridine N-oxide) while retaining trifluoropropyl benefits .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Chemistry Considerations :

  • Safety : Replace hazardous reagents (e.g., DIAD in Mitsunobu reactions) with flow chemistry setups to minimize exothermic risks .
  • Purification : Optimize column chromatography conditions (e.g., switch from silica to C18 reverse-phase) for larger batches .
    • Yield Improvement : Implement catalytic recycling of triphenylphosphine oxide to reduce costs .

Data Contradictions and Resolution

  • Evidence Conflict : highlights the stability of trifluoropropyl sulfonates, while notes potential hydrolysis under acidic conditions.

    • Resolution : Perform pH-dependent stability studies (pH 2–9) to identify degradation thresholds. Use buffered formulations in biological assays to mitigate instability .
  • Synthetic Route Variability : recommends fluorination with KF/DMSO, but suggests alternative agents like SF₄.

    • Resolution : Compare fluorination efficiency and purity outcomes using both methods. KF/DMSO is preferable for reduced toxicity .

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